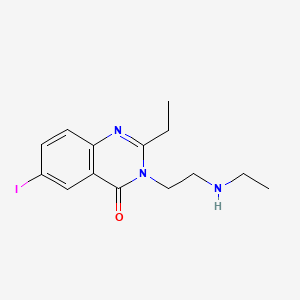
4(3H)-Quinazolinone, 2-ethyl-3-(2-(ethylamino)ethyl)-6-iodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinone, 2-ethyl-3-(2-(ethylamino)ethyl)-6-iodo- is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of an iodine atom and an ethylamino group in the structure of this compound makes it unique and potentially useful in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-ethyl-3-(2-(ethylamino)ethyl)-6-iodo- typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Iodine Atom: The iodine atom can be introduced via electrophilic aromatic substitution using iodine or iodine monochloride in the presence of a suitable catalyst.
Alkylation and Amination: The ethyl and ethylamino groups can be introduced through alkylation and subsequent amination reactions using ethyl halides and ethylamine, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of environmentally friendly catalysts and solvents to ensure sustainability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
4(3H)-Quinazolinone, 2-ethyl-3-(2-(ethylamino)ethyl)-6-iodo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium thiolate in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized side chains.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the iodine atom.
Aplicaciones Científicas De Investigación
4(3H)-Quinazolinone, 2-ethyl-3-(2-(ethylamino)ethyl)-6-iodo- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as light-emitting diodes (LEDs) and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 4(3H)-Quinazolinone, 2-ethyl-3-(2-(ethylamino)ethyl)-6-iodo- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The presence of the iodine atom and ethylamino group may enhance its binding affinity and specificity towards these targets, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4(3H)-Quinazolinone, 2-methyl-3-(2-(methylamino)ethyl)-6-iodo-
- 4(3H)-Quinazolinone, 2-ethyl-3-(2-(methylamino)ethyl)-6-bromo-
- 4(3H)-Quinazolinone, 2-ethyl-3-(2-(ethylamino)ethyl)-6-chloro-
Uniqueness
4(3H)-Quinazolinone, 2-ethyl-3-(2-(ethylamino)ethyl)-6-iodo- is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The ethylamino group also contributes to its distinct properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
77301-00-9 |
|---|---|
Fórmula molecular |
C14H18IN3O |
Peso molecular |
371.22 g/mol |
Nombre IUPAC |
2-ethyl-3-[2-(ethylamino)ethyl]-6-iodoquinazolin-4-one |
InChI |
InChI=1S/C14H18IN3O/c1-3-13-17-12-6-5-10(15)9-11(12)14(19)18(13)8-7-16-4-2/h5-6,9,16H,3-4,7-8H2,1-2H3 |
Clave InChI |
CJDNASRFACGABM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=C(C=C(C=C2)I)C(=O)N1CCNCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


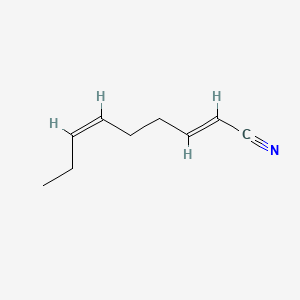
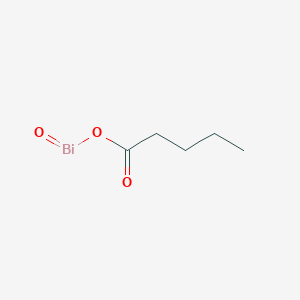

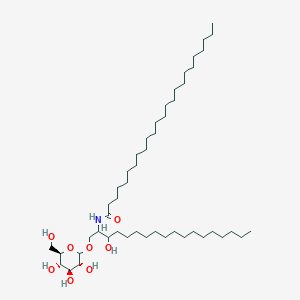

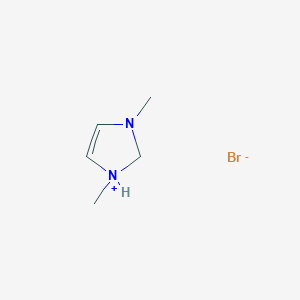
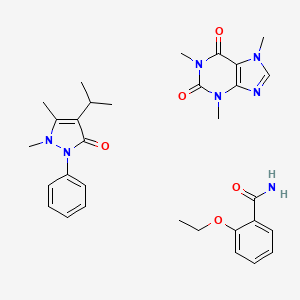
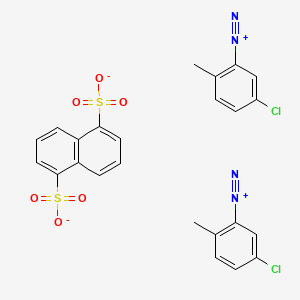
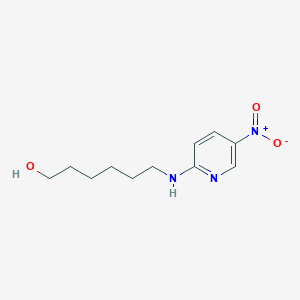
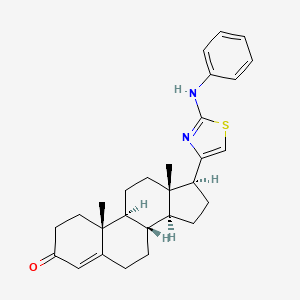
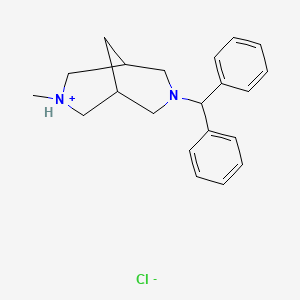

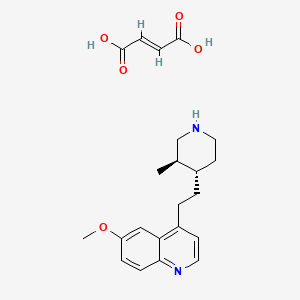
![2'-Amino-6'-(diethylamino)-3'-methoxyspiro[isobenzofuran-1[3H],9'-[9H]xanthene]-3-one](/img/structure/B13772595.png)
